molecular formula C21H15F2N3O3S2 B6492123 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide CAS No. 886944-27-0

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide

Cat. No.: B6492123
CAS No.: 886944-27-0
M. Wt: 459.5 g/mol
InChI Key: NKBKVQMJLMGSOK-UHFFFAOYSA-N
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Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide is a structurally complex benzamide derivative featuring a benzothiazole core substituted with fluorine atoms at positions 4 and 6, a methanesulfonyl group at the 3-position of the benzamide ring, and a pyridin-2-ylmethyl substituent. This compound shares structural motifs with bioactive molecules, including sulfonamides and benzothiazoles, which are often associated with pesticidal, antimicrobial, or pharmaceutical activities .

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F2N3O3S2/c1-31(28,29)16-7-4-5-13(9-16)20(27)26(12-15-6-2-3-8-24-15)21-25-19-17(23)10-14(22)11-18(19)30-21/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBKVQMJLMGSOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The molecular formula is C15H16F2N4O2SC_{15}H_{16}F_2N_4O_2S, with a molar mass of 358.37 g/mol. The presence of difluoro and methanesulfonyl groups enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer progression. Studies have shown that derivatives of benzothiazole can act as dual inhibitors for various receptor tyrosine kinases (RTKs), including VEGFR-2 and BRAF, which are crucial in tumor angiogenesis and growth.

Pharmacological Activities

  • Anticancer Activity :
    • In vitro studies have demonstrated that compounds similar to N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide exhibit significant cytotoxic effects against various cancer cell lines.
    • For instance, derivatives with similar structures showed IC50 values ranging from 0.08 µM to 0.19 µM against VEGFR-2, indicating potent inhibitory effects on tumor growth and angiogenesis .
  • Apoptosis Induction :
    • The compound has been reported to induce apoptosis in cancer cells. A study indicated that treatment with related compounds resulted in a marked increase in apoptotic cells compared to controls, demonstrating its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the benzothiazole core and the substituents significantly influence the biological activity:

  • Fluorination : The introduction of fluorine atoms enhances the lipophilicity and binding affinity to target proteins.
  • Methanesulfonyl Group : This group contributes to solubility and bioavailability, making the compound more effective in biological systems.
Compound VariantIC50 (VEGFR-2)IC50 (BRAF)Apoptosis Induction
Original Compound0.17 µM0.194 µMSignificant
Fluorinated Variant0.08 µM0.171 µMHigh

Case Studies

Several studies have investigated the efficacy of benzothiazole derivatives:

  • In Vitro Studies : A study demonstrated that a related compound exhibited an 83% inhibition rate on VEGFR-2 in MCF-7 cells compared to standard treatments like sorafenib .
  • Animal Models : In vivo studies using mouse models have shown promising results in reducing tumor size when treated with benzothiazole derivatives .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

Key compounds for comparison :

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxy-benzamide (): Substituents: Dichloro (4,5-positions on benzothiazole), dimethoxy (3,5-positions on benzamide). Molecular Weight: Notably high (exact value unspecified) due to chlorine and methoxy groups . Retention Time: Lower than ethyl carbamates but higher than alkanes in chromatographic analysis .

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide (): Substituents: Ethyl-thienopyridine fused ring, methyl(phenyl)sulfamoyl group. Structural Complexity: Enhanced by the thieno-pyridine system, which may influence bioavailability .

Target Compound :

  • Substituents: Difluoro (4,6-positions on benzothiazole), methanesulfonyl (3-position on benzamide), pyridin-2-ylmethyl.
  • Anticipated Properties: Molecular Weight: Likely lower than the dichloro analog (fluorine ≈ 19 g/mol vs. chlorine ≈ 35.5 g/mol) but higher than methoxy-containing analogs due to the methanesulfonyl group (-SO₂CH₃ ≈ 95 g/mol).
Functional Group Impact on Bioactivity
  • Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and electronegativity may improve binding affinity in target proteins compared to bulkier chlorine substituents, a trend observed in medicinal chemistry optimization .
  • Methanesulfonyl vs. Methoxy: The sulfonyl group’s strong electron-withdrawing nature could enhance metabolic stability and receptor interactions compared to methoxy donors .
Chromatographic and Spectroscopic Behavior
  • Retention Time : The dichloro-benzothiazole analog in exhibited a lower retention time than ethyl carbamates, suggesting moderate polarity. The target compound’s difluoro and sulfonyl groups may further reduce retention time in reverse-phase chromatography due to increased polarity .
  • Peak Area : Benzene derivatives with propenyl groups (e.g., 1,2,3-trimethoxy-5-(2-propenyl)-benzene in ) showed high peak areas, implying strong UV absorption. The target compound’s conjugated benzothiazole-pyridine system may similarly enhance detectability .

Data Table: Structural and Property Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Retention Time (min) Notable Properties
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxy-benzamide Cl (4,5), -OCH₃ (3,5) High (exact value N/A) Moderate High molecular weight, lipophilic
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-thieno[2,3-c]pyridin-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide Ethyl-thienopyridine, -SO₂N(CH₃)Ph ~550 (estimated) N/A Complex ring system, moderate solubility
Target Compound F (4,6), -SO₂CH₃, pyridin-2-ylmethyl ~450 (estimated) Lower (predicted) High polarity, enhanced stability

Research Implications

While direct pharmacological or pesticidal data for the target compound are unavailable in the provided evidence, its structural parallels to benzothiazole sulfonamides () and chromatographic analogs () suggest plausible applications in:

  • Agrochemicals : Similar to flumetsulam (triazolo-pyrimidine sulfonamide in ), the sulfonyl group may confer herbicidal activity.
  • Medicinal Chemistry : The pyridinylmethyl group could mimic bioactive scaffolds in kinase inhibitors or antimicrobial agents .

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